1-Isopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-Isopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties
Preparation Methods
The synthesis of 1-Isopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . This reaction is typically carried out in the presence of a copper(I) catalyst, which facilitates the formation of the triazole ring. The reaction conditions often include an aqueous medium and mild temperatures to ensure high yields and purity of the product .
Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This can include the use of continuous flow reactors and automated systems to streamline the synthesis process .
Chemical Reactions Analysis
1-Isopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace hydrogen atoms on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized triazoles .
Scientific Research Applications
1-Isopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of carbonic anhydrase-II, an enzyme involved in various physiological processes . The compound binds to the active site of the enzyme, preventing its normal function and leading to therapeutic effects . Molecular docking studies have provided insights into the binding interactions and pathways involved in its mechanism of action .
Comparison with Similar Compounds
1-Isopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives such as:
1,2,3-Triazole: A simpler triazole compound with broad applications in click chemistry and material sciences.
1,2,4-Triazole: Another triazole isomer with distinct chemical properties and applications in pharmaceuticals and agrochemicals.
1,5-Diphenyl-1h-1,2,4-triazole-3-thione: A derivative with potential antiviral and anticancer activities.
The uniqueness of this compound lies in its specific alkyl substitutions, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-(3-methylbutyl)-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H19N3O2/c1-4-5-9-10(11(15)16)12-13-14(9)7-6-8(2)3/h8H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
CUQPYAIMAQFXPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=NN1CCC(C)C)C(=O)O |
Origin of Product |
United States |
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